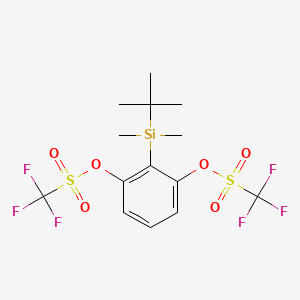

2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate)

Description

2-(tert-Butyldimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) (CAS: 1637638-66-4) is a specialized organosilicon compound used in organic synthesis, particularly as a precursor for generating aryne intermediates. Its structure features a central 1,3-phenylene core substituted with a tert-butyldimethylsilyl (TBDMS) group and two trifluoromethanesulfonate (OTf) leaving groups. The TBDMS group enhances steric protection and stability compared to smaller silyl groups, while the OTf groups facilitate efficient elimination reactions to form reactive arynes under mild conditions .

The compound is commercially available through suppliers like TCI Chemicals and CymitQuimica, with pricing reflecting its specialized application. For example, TCI lists 200 mg at ¥5,700 and 1 g at ¥21,500, while CymitQuimica offers 1 g for €276.00 and 200 mg for €87.00 .

Properties

IUPAC Name |

[2-[tert-butyl(dimethyl)silyl]-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F6O6S2Si/c1-12(2,3)29(4,5)11-9(25-27(21,22)13(15,16)17)7-6-8-10(11)26-28(23,24)14(18,19)20/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXZKLMJGSXONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F6O6S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637638-66-4 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is cis-bis(alkenyl)oxirane. The compound introduces a bulky tert-butyl dimethylsilyl group onto this target.

Mode of Action

2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) interacts with its target, cis-bis(alkenyl)oxirane, by introducing a bulky tert-butyl dimethylsilyl group. This interaction facilitates a room temperature Cope rearrangement.

Biochemical Pathways

The compound affects the Cope rearrangement pathway. The introduction of the tert-butyl dimethylsilyl group onto cis-bis(alkenyl)oxirane leads to the formation of 2-CF3-4,5-dihydrooxepin.

Pharmacokinetics

It’s known that the compound is highly reactive, which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The action of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) results in the formation of 2-CF3-4,5-dihydrooxepin. This is a result of the Cope rearrangement facilitated by the introduction of the tert-butyl dimethylsilyl group.

Action Environment

The action of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is influenced by environmental factors such as temperature and the presence of a thiolane. The compound promotes a rapid and efficient chalcogenide-Morita-Baylis-Hillman reaction when associated with a thiolane. It’s also worth noting that the compound is moisture sensitive, which means its action, efficacy, and stability can be affected by the presence of moisture.

Biochemical Analysis

Biochemical Properties

This compound interacts with various enzymes, proteins, and other biomolecules, promoting reactions such as the Cope rearrangement and the chalcogenide-Morita-Baylis-Hillman reaction. These interactions are essential for modifying the structure and function of biomolecules, enabling researchers to study complex biochemical pathways.

Cellular Effects

The effects of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) on cells and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular responses. These effects are crucial for understanding how cells adapt to different biochemical environments and how specific compounds can modulate cellular functions.

Molecular Mechanism

At the molecular level, 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) exerts its effects through various mechanisms. It binds to specific biomolecules, facilitating enzyme inhibition or activation and altering gene expression. The compound’s ability to introduce bulky tert-butyl dimethylsilyl groups into molecules is a key factor in its reactivity, enabling it to participate in complex biochemical reactions. These interactions are essential for studying the molecular basis of biochemical processes and developing new therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity for extended periods, allowing researchers to observe its effects on cells and biochemical pathways over time. Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. These findings are essential for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. These interactions are crucial for understanding how the compound influences cellular metabolism and how it can be used to study metabolic processes. The compound’s ability to introduce bulky tert-butyl dimethylsilyl groups into molecules is a key factor in its role in metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for studying the compound’s effects on cellular function and designing targeted therapeutic strategies.

Subcellular Localization

The subcellular localization of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects on cellular processes and how it can be used to study subcellular functions.

Biological Activity

2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate), commonly referred to as TBS-phenylene bis(triflate), is a chemical compound with significant potential in various biological applications. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : CHFOSSi

- Molecular Weight : 488.49 g/mol

- CAS Number : 1637638-66-4

The compound functions primarily as a triflate donor in various organic reactions, which can influence biological pathways. Triflates are known for their ability to facilitate nucleophilic substitutions and can serve as intermediates in the synthesis of biologically active molecules.

Biological Activity

- Antiviral Activity : Research has indicated that derivatives of compounds similar to TBS-phenylene bis(triflate) exhibit potent anti-HIV activity. For instance, triazole derivatives related to TBS compounds have shown effective concentrations ranging from 0.056 to 0.52 µM against HIV-1 . This suggests that modifications of the TBS structure could enhance antiviral properties.

- Protein Interaction Inhibition : The compound's ability to inhibit protein-protein interactions (PPIs) is noteworthy. For example, small molecules that disrupt the p53-MDM2 interaction have been explored for cancer therapy, highlighting the potential for TBS derivatives in oncology .

Table 1: Summary of Biological Activities

Notable Research

In a study focusing on the synthesis of β-strand mimetics, TBS derivatives were used to create compounds capable of selectively inhibiting critical biological processes such as protein interactions involved in tumor suppression . This underscores the versatility and potential therapeutic applications of TBS-phenylene bis(triflate).

Scientific Research Applications

Organic Synthesis

This compound is widely utilized as a reagent in organic chemistry, particularly for its role as a protective group for hydroxyl and amine functionalities. The tert-butyldimethylsilyl (TBS) group can be selectively removed under mild conditions, allowing for the manipulation of complex molecular architectures.

Case Study:

In a study involving the synthesis of complex natural products, researchers used TBS-protected intermediates to enhance yields and selectivity in multi-step reactions. The use of 2-(tert-butyldimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) allowed for efficient protection and deprotection strategies that facilitated the assembly of intricate structures while minimizing side reactions .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of drug candidates. Its ability to introduce specific functional groups makes it valuable in developing therapeutics with targeted biological activities.

Data Table: Pharmaceutical Applications

| Compound | Functionality | Application |

|---|---|---|

| Drug A | Antiviral | Intermediate synthesis using TBS protection |

| Drug B | Anticancer | Enhanced selectivity in reaction pathways |

| Drug C | Anti-inflammatory | Facilitated multi-step synthesis |

Research has demonstrated that using 2-(tert-butyldimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) improves reaction conditions for synthesizing key intermediates in drug development .

Material Science

The compound is applied in formulating advanced materials, particularly polymers and coatings. Its unique properties enhance thermal stability and chemical resistance, making it suitable for high-performance applications.

Case Study:

In the development of polymeric materials, 2-(tert-butyldimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) was incorporated into a polymer matrix to improve its mechanical properties and resistance to environmental degradation. The resulting materials exhibited superior performance compared to traditional formulations .

Analytical Chemistry

In analytical applications, this compound aids in chromatography techniques, enhancing the separation and identification of various compounds. Its utility in quality control processes across industries underscores its importance.

Data Table: Analytical Applications

| Technique | Application | Benefits |

|---|---|---|

| Gas Chromatography | Separation of volatile compounds | Improved resolution |

| Liquid Chromatography | Identification of pharmaceuticals | Enhanced sensitivity |

Studies have shown that incorporating this compound into analytical methods significantly improves the accuracy and reliability of results .

Nanotechnology

The compound is explored for its potential in modifying surfaces at the nanoscale, contributing to innovations in electronics and sensor technologies. Its ability to form stable coatings can lead to enhanced performance characteristics.

Case Study:

Research into nanostructured materials has demonstrated that the use of 2-(tert-butyldimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) allows for the creation of functionalized surfaces that exhibit improved electrical properties and responsiveness in sensor applications .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(Trimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) (TPBT; CAS: 1639418-72-6)

TPBT, developed by Prof. Li Yang’s group at Chongqing University, is a first-generation domino aryne precursor. Unlike the target compound, TPBT substitutes the TBDMS group with a trimethylsilyl (TMS) group. Key differences include:

| Property | TPBT | Target Compound |

|---|---|---|

| Silyl Group | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |

| Steric Bulk | Lower | Higher |

| Electronic Effects | Moderately electron-donating | Stronger electron-donating |

| Reactivity | Faster aryne generation | Slower, controlled elimination |

| Stability | Less stable under basic conditions | Enhanced stability |

The TMS group in TPBT reduces steric hindrance, enabling faster aryne formation, which is critical for 1,2,3-trisubstitution on aromatic rings . However, the TBDMS variant’s bulkier structure provides better stability during storage and controlled reaction kinetics, making it suitable for sequential transformations requiring precise timing .

TTPM (CAS: 2181796-64-3)

TTPM, a second-generation domino aryne precursor, introduces a 4-methylbenzenesulfonate (tosyl) group alongside OTf. This structural modification diversifies leaving group properties:

| Property | TTPM | Target Compound |

|---|---|---|

| Leaving Groups | OTf and tosyl | Dual OTf groups |

| Reactivity Profile | Sequential elimination (tosyl first) | Simultaneous OTf elimination |

| Application | Complementary tandem reactions | Single-mode aryne generation |

TTPM’s hybrid leaving groups allow stepwise functionalization, expanding synthetic flexibility compared to the dual-OTf system in the target compound .

Aryne Generation Efficiency

- TPBT: Rapid elimination due to smaller TMS group, ideal for fast domino reactions.

- Target Compound : Slower elimination due to TBDMS bulk, enabling controlled intermediate trapping .

Substrate Scope

- The TBDMS group’s electron-donating effect stabilizes the aromatic ring’s electron density, favoring electrophilic substitutions post-aryne formation. In contrast, TPBT’s TMS group offers less stabilization but faster kinetics .

Cost and Accessibility

- TPBT is widely used in academic settings for its reactivity, while the target compound’s higher cost (e.g., €276.00/g vs. TPBT’s lower commercial pricing) reflects its niche applications in controlled syntheses .

Preparation Methods

Preparation Methods of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate)

General Synthetic Strategy

The preparation of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) typically involves:

- Introduction of the tert-butyldimethylsilyl protecting group onto a 1,3-phenylene derivative.

- Subsequent conversion of phenolic hydroxyl groups or other suitable leaving groups into trifluoromethanesulfonate esters (triflates) using trifluoromethanesulfonic anhydride or triflyl reagents.

The silyl group serves as a protecting group for hydroxyl functionalities or as a directing group during further transformations, while the triflate groups are excellent leaving groups facilitating cross-coupling or other substitution reactions.

Detailed Preparation Procedure

Starting Materials

- 1,3-phenylene diol or related hydroxy-substituted aromatic compound.

- tert-Butyldimethylsilyl trifluoromethanesulfonate (tert-butyldimethylsilyl triflate) as the silylating agent.

- Base such as 2,6-lutidine to scavenge acid formed during silylation.

- Solvent: Dichloromethane (CH2Cl2) or other aprotic solvents.

- Trifluoromethanesulfonic anhydride (Tf2O) or triflyl reagents for triflation.

Reaction Conditions

- The silylation is performed at low temperature, typically 0 °C, under an inert atmosphere (argon or nitrogen) to prevent moisture interference.

- The base (2,6-lutidine) is added to neutralize triflic acid generated during the reaction.

- The mixture is stirred for about 1 hour at 0 °C.

- After silylation, the reaction is quenched with water, and the organic phase is separated.

- The crude product is purified by column chromatography using silica gel.

This procedure is adapted from literature examples where tert-butyldimethylsilyl triflate is used to protect phenolic hydroxyl groups and simultaneously introduce triflate groups on aromatic rings (see example from Beilstein Journal of Organic Chemistry).

Representative Experimental Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve 1,3-phenylene diol (or suitable precursor) in CH2Cl2 at 0 °C under argon | Preparation of reaction solution |

| 2 | Add 2,6-lutidine (base) dropwise | Neutralizes acid formed during silylation |

| 3 | Add tert-butyldimethylsilyl triflate dropwise at 0 °C | Silylation and triflation occur |

| 4 | Stir for 1 hour at 0 °C | Ensures completion of reaction |

| 5 | Quench with water, separate organic phase | Stop reaction and isolate organic layer |

| 6 | Wash organic phase with 1 N HCl, saturated NaHCO3, brine | Remove impurities and residual reagents |

| 7 | Dry over anhydrous sodium sulfate, concentrate under reduced pressure | Prepare crude product |

| 8 | Purify by silica gel column chromatography | Isolate pure product |

Reaction Mechanism Insights

- The tert-butyldimethylsilyl triflate acts as both a silylating and triflation reagent, reacting with phenolic hydroxyl groups to form silyl ethers and triflate esters.

- The presence of 2,6-lutidine base prevents protonation of the aromatic ring and scavenges triflic acid.

- The reaction proceeds via nucleophilic attack of the phenolic oxygen on the silicon center and the electrophilic triflyl group, resulting in bis(triflate) substitution at the 1,3-positions.

Analytical Data and Characterization

- Molecular weight: 488.5 g/mol.

- Characterization typically includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, confirming the presence of silyl and triflate groups.

- High-resolution mass spectrometry (HRMS) confirms molecular formula C14H18F6O6S2Si.

- Purity and identity are further confirmed by chromatographic techniques and melting point determination.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 1,3-Phenylene diol or derivative |

| Silylating agent | tert-Butyldimethylsilyl triflate |

| Base | 2,6-Lutidine |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0 °C |

| Reaction time | 1 hour |

| Work-up | Water quench, acid/base washes, drying |

| Purification | Silica gel column chromatography |

| Characterization | NMR, HRMS, melting point |

Research Findings and Literature Support

- The method described aligns with procedures reported in peer-reviewed journals such as Beilstein Journal of Organic Chemistry and Chemical Communications, where tert-butyldimethylsilyl triflate is employed for selective silylation and triflation of aromatic phenols under mild conditions.

- The use of 2,6-lutidine as a base is critical to achieve high yields and prevent side reactions.

- Low temperature (0 °C) control is necessary to avoid decomposition or overreaction.

- Purification by silica gel chromatography is effective in isolating the pure bis(triflate) product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.